molecular formula C19H15N5OS2 B2912885 1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide CAS No. 1286732-42-0

1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide

Cat. No. B2912885
CAS RN: 1286732-42-0
M. Wt: 393.48
InChI Key: KACGUOWRRALXLQ-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)azetidine-3-carboxamide, also known as BPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPTA belongs to the class of azetidine-3-carboxamide derivatives and has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Disposition and Metabolism of SB-649868

SB-649868, characterized by the presence of a thiazole group, was studied for its pharmacokinetics and metabolism in humans. The study provided insights into the compound's elimination process, suggesting that it is primarily excreted via feces and to a lesser extent through urine. The research highlights the compound's extensive metabolism and the identification of principal metabolites, which could inform the development of similar therapeutic agents (Renzulli et al., 2011).

Synthesis and Effects of Benzo[d]Thiazol Derivatives

A study on the synthesis of new benzo[d]thiazol derivatives and their antidepressant and anticonvulsant effects was conducted. This research is significant for understanding how structural modifications in thiazol derivatives can influence biological activity, potentially leading to the development of new therapeutic agents for neurological disorders (Jin et al., 2019).

Metabolic Studies on Benzidine and Azo Dyes

This study investigated the presence of hemoglobin adducts in workers exposed to benzidine and azo dyes, offering insights into occupational health risks associated with these compounds. Understanding the metabolic pathways and health implications of exposure to such chemicals is crucial for developing safer industrial practices and regulatory policies (Beyerbach et al., 2005).

Environmental Exposure to Organophosphorus and Pyrethroid Pesticides

A cross-sectional study explored the environmental exposure of South Australian preschool children to organophosphorus and pyrethroid compounds. This research underscores the importance of monitoring and managing exposure to hazardous chemicals in the environment, especially among vulnerable populations (Babina et al., 2012).

Sigma Receptor Scintigraphy in Breast Cancer Detection

N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), a compound used for sigma receptor scintigraphy, was investigated for its ability to visualize primary breast tumors. This study highlights the potential of specific molecular imaging agents in diagnosing cancer, emphasizing the role of chemical research in advancing medical imaging technologies (Caveliers et al., 2002).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS2/c25-17(23-18-21-15(11-26-18)12-4-3-7-20-8-12)13-9-24(10-13)19-22-14-5-1-2-6-16(14)27-19/h1-8,11,13H,9-10H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACGUOWRRALXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=NC(=CS4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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